molecular formula C16H20N6O3S B2614453 3-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034436-51-4

3-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2614453
CAS No.: 2034436-51-4
M. Wt: 376.44
InChI Key: HVBFDEZUNZXIRE-UHFFFAOYSA-N
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Description

3-((1-((1-Isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034436-51-4) is a synthetic small molecule with a molecular formula of C16H20N6O3S and a molecular weight of 376.43 g/mol . This complex heterocyclic compound features a pyrazine-2-carbonitrile core linked via an ether bridge to a piperidine ring, which is further functionalized with a sulfonamide group connected to a 1-isopropyl-1H-imidazole moiety . The integration of these distinct pharmacophoric elements—including the electron-deficient pyrazine, the sulfonamide, and the piperidine—suggests significant potential for interaction with biological targets. Pyrazine and piperidine derivatives are prevalent in medicinal chemistry and are frequently investigated for their pharmacological properties . Piperidine, in particular, is a pivotal scaffold found in more than twenty classes of pharmaceuticals . The specific combination of structural features in this molecule makes it a valuable chemical intermediate or potential candidate for hit-to-lead optimization in drug discovery programs. Its calculated properties include a topological polar surface area (TPSA) of 122 Ų and an XLogP of 0.7, which are important considerations for early-stage assessment of drug-likeness . This product is intended for research and development purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Properties

IUPAC Name

3-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O3S/c1-12(2)21-10-15(20-11-21)26(23,24)22-7-3-4-13(9-22)25-16-14(8-17)18-5-6-19-16/h5-6,10-13H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBFDEZUNZXIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. The compound's unique structure, featuring a pyrazine core and various functional groups, suggests possible interactions with biological targets, making it a candidate for drug development.

Chemical Structure

The IUPAC name of the compound is this compound. The presence of the isopropyl group and the imidazole moiety indicates potential for significant biological interactions.

Biological Activity Overview

Recent studies have investigated the biological activity of similar compounds, particularly focusing on their antimicrobial properties. The following sections summarize findings related to the biological activity of this compound.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and thiazol moieties have demonstrated effective inhibition against various pathogens.

CompoundMIC (μg/mL)MBC/MFC (μg/mL)Biofilm Inhibition (%)
7b0.220.25Superior to Ciprofloxacin
Control0.50.5-

The compound 7b was noted for its low MIC values, indicating strong antimicrobial activity against resistant strains like Staphylococcus aureus and Staphylococcus epidermidis .

The mechanism by which these compounds exert their effects can include:

  • Enzyme Inhibition : Compounds have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial DNA replication and folate synthesis.
    • IC50 values for DNA gyrase inhibition ranged from 12.27–31.64 μM.
    • IC50 values for DHFR inhibition were reported between 0.52–2.67 μM .
  • Biofilm Disruption : The ability to inhibit biofilm formation is critical in treating chronic infections, and compounds similar to the target compound have shown significant reductions in biofilm density.

Case Studies

A comparative analysis was conducted on various pyrazole derivatives, including those structurally related to this compound:

Study on Pyrazole Derivatives

A study evaluated a series of thiazol/thiophene-bearing pyrazole derivatives:

  • Findings : Several derivatives exhibited potent antimicrobial activity with MIC values as low as 0.22 μg/mL.

Synergistic Effects

The compound also demonstrated synergistic effects when combined with existing antibiotics such as Ciprofloxacin, reducing their MICs significantly .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Imidazole Ring

A close analog, 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (), replaces the isopropyl group with a 1,2-dimethyl substitution. Key differences include:

Feature Target Compound Analog ()
Imidazole Substituent 1-isopropyl 1,2-dimethyl
Steric Bulk Higher (branched isopropyl) Lower (planar dimethyl)
Polarity Moderate (isopropyl) Slightly higher (methyl)

The isopropyl group in the target compound may improve lipophilicity, enhancing membrane permeability, whereas the dimethyl analog’s reduced bulk could favor solubility in aqueous environments .

Heterocyclic Core Modifications

Compounds from a 2022 European patent () feature fused heterocycles (e.g., 6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl ) instead of discrete pyrazine/imidazole systems. For example:

  • 5-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pyrazine-2-carbonitrile
  • 2-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)thiazole-5-carbonitrile
Feature Target Compound Fused Heterocycle Analogs ()
Core Structure Pyrazine + imidazole Fused imidazo-pyrrolo-pyrazine
Rigidity Moderate High (due to fused rings)
Synthetic Complexity Lower Higher

The fused rings in the patent compounds likely enhance binding affinity through conformational restraint but may reduce metabolic stability due to increased molecular weight and complexity .

Functional Group Parallels in Pesticides

While structurally distinct, pesticidal carbonitriles like fipronil and ethiprole () share the pyrazole-carbonitrile motif. For example:

  • 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile (fipronil)
  • 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile (ethiprole)
Feature Target Compound Pesticidal Analogs ()
Core Heterocycle Pyrazine Pyrazole
Key Functional Groups Carbonitrile, sulfonyl Carbonitrile, sulfinyl
Application Hypothesized therapeutic Broad-spectrum insecticides

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